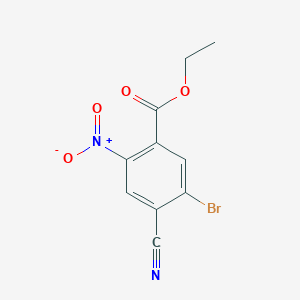

Ethyl 5-bromo-4-cyano-2-nitrobenzoate

Description

Ethyl 5-bromo-4-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, a cyano group at position 4, and a nitro group at position 2 on the aromatic ring. The presence of electron-withdrawing groups (nitro, cyano) and a halogen (bromine) influences its reactivity, solubility, and stability.

Properties

IUPAC Name |

ethyl 5-bromo-4-cyano-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-8(11)6(5-12)3-9(7)13(15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJIHULLTLUWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Ethyl 5-bromo-4-cyano-2-nitrobenzoate shares functional groups with several benzoate esters, but its unique substitution pattern distinguishes it from analogs. Key comparisons include:

Ethyl 4-Nitrobenzoate

- Structure : A nitro group at position 4 on the benzoate ring.

- Properties: Lower molecular weight (195.15 g/mol) compared to the target compound due to the absence of bromine and cyano groups.

- Applications : Widely used as a precursor in organic synthesis and crystallography studies due to its predictable hydrogen-bonding patterns .

Ethyl 4-tert-Butyl-3-Iodobenzoate

- Structure : Bulky tert-butyl and iodine substituents at positions 4 and 3.

- Properties: The iodine atom increases molecular weight (334.22 g/mol) and polarizability, enhancing its utility in X-ray crystallography. Unlike the target compound, it lacks electron-withdrawing groups, resulting in higher solubility in non-polar solvents .

Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate

- Structure : A brominated aliphatic ester with a ketone group.

- Properties: Molecular weight 251.12 g/mol, similar to the target compound but with a non-aromatic backbone. This structural difference reduces aromatic conjugation and alters reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties (Theoretical Comparison)

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility | Reactivity Highlights |

|---|---|---|---|---|

| This compound | ~299.06* | Br, CN, NO₂ | Low in water | High electrophilicity at nitro site |

| Ethyl 4-nitrobenzoate | 195.15 | NO₂ | Moderate in ethanol | Standard nitroaromatic reactivity |

| Ethyl 4-tert-butyl-3-iodobenzoate | 334.22 | t-Bu, I | Low in polar solvents | Halogen-bonding capability |

| Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | 251.12 | Br, ketone | High in ethers | Aliphatic bromination reactivity |

*Calculated based on molecular formula C₁₀H₇BrN₂O₄.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 5-bromo-4-cyano-2-nitrobenzoate, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents for effective reactant solubilization .

- Controlled temperatures (e.g., 0–25°C) to manage exothermic reactions.

- Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture-sensitive intermediates from degrading .

- Example protocol: Bromination followed by cyano/nitro group introduction, with purification via column chromatography.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | DMF | 80°C | ~65 |

| Nitration | HNO₃, H₂SO₄ | H₂O/THF | 0°C | ~70 |

| Esterification | Ethanol, H₂SO₄ | EtOH | Reflux | ~85 |

Q. How do the electron-withdrawing groups (nitro, cyano, bromo) influence the compound’s reactivity?

- Methodological Answer :

- The nitro group (-NO₂) and cyano group (-CN) strongly withdraw electron density, activating the aromatic ring for electrophilic substitution at specific positions (e.g., para to nitro) .

- Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr), facilitated by the electron-deficient ring.

- Example: In Suzuki coupling, the bromo group reacts with boronic acids under palladium catalysis, while nitro/cyano groups stabilize intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for ethyl ester (~1.3 ppm for CH₃, ~4.3 ppm for CH₂), aromatic protons (7.5–8.5 ppm), and absence of -OH protons confirm esterification .

- ¹³C NMR : Signals for carbonyl (165–170 ppm), nitrile (115–120 ppm), and nitro carbons.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 313 (C₁₀H₈BrN₂O₄⁺) and fragmentation patterns validate the structure .

- Infrared (IR) Spectroscopy : Peaks at ~2250 cm⁻¹ (-CN), ~1530/1350 cm⁻¹ (-NO₂), and ~1720 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., substitution vs. elimination) be controlled during functionalization?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNAr by stabilizing transition states .

- Catalyst Choice : Pd(PPh₃)₄ enhances cross-coupling efficiency, while CuI promotes Ullmann-type couplings .

- Temperature Control : Lower temperatures (<50°C) minimize elimination; higher temperatures (>80°C) may induce decarboxylation.

- Case Study : Substitution with NaN₃ yields the azido derivative, while harsh conditions (e.g., NaOH/EtOH) lead to ester hydrolysis .

Q. What strategies resolve crystallographic data contradictions for this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle twinning and high-resolution data .

- Validation Metrics : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and ADDSYM analysis for missed symmetry .

- Example Issue : Disordered nitro groups can be modeled using PART instructions in SHELXL .

Q. How is this compound applied in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Intermediate : Serves as a precursor for kinase inhibitors via Pd-catalyzed cross-coupling to introduce heterocycles .

- Polymer Synthesis : Nitro/cyano groups enhance thermal stability in polyamides; bromo groups enable post-polymerization modifications .

- Case Study : Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its rigid, functionalized aromatic core .

Q. Table 2: Research Applications

| Application | Target Outcome | Key Functional Groups |

|---|---|---|

| Anticancer Agents | EGFR inhibition | Bromo (coupling site), nitro (electron modulation) |

| Fluorescent Probes | Photo-stability | Cyano (conjugation extension) |

| Polymer Additives | Thermal resistance | Nitro (electron withdrawal) |

Key Challenges and Methodological Solutions

- Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20% yield increase in nitration) .

- Purification Difficulties : Employ preparative HPLC for isomers; silica gel chromatography may fail due to similar Rf values .

- Stability Issues : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.